myo-Inositol,hexaacetate

Beschreibung

Eigenschaften

IUPAC Name |

(2,3,4,5,6-pentaacetyloxycyclohexyl) acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24O12/c1-7(19)25-13-14(26-8(2)20)16(28-10(4)22)18(30-12(6)24)17(29-11(5)23)15(13)27-9(3)21/h13-18H,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQUHHTBVTRBESD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(C(C(C(C1OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40925122 |

Source

|

| Record name | Cyclohexane-1,2,3,4,5,6-hexayl hexaacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40925122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1254-38-2 |

Source

|

| Record name | 1,2,3,4,5,6-Hexa-O-acetyl-myo-inositol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001254382 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexane-1,2,3,4,5,6-hexayl hexaacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40925122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Structure of myo-Inositol Hexaacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

myo-Inositol hexaacetate, also known as 1,2,3,4,5,6-hexa-O-acetyl-myo-inositol, is a fully acetylated derivative of myo-inositol. myo-Inositol, a carbocyclic sugar, is a fundamental component of structural lipids and plays a crucial role in various cellular signaling pathways. The acetylation of its six hydroxyl groups significantly alters its physicochemical properties, rendering it more lipophilic and suitable for different biological and chemical applications. This technical guide provides a detailed overview of the structure of myo-inositol hexaacetate, supported by available experimental data and protocols.

Chemical Structure and Identification

myo-Inositol hexaacetate is a cyclohexane ring with six acetate groups attached to each carbon atom via an ester linkage. The stereochemistry of the parent myo-inositol dictates the spatial arrangement of these acetate groups, with one axial and five equatorial orientations in the most stable chair conformation.

Table 1: Chemical Identifiers for myo-Inositol Hexaacetate [1][2][3]

| Identifier | Value |

| IUPAC Name | (1R,2R,3S,4S,5r,6S)-cyclohexane-1,2,3,4,5,6-hexayl hexaacetate |

| Synonyms | 1,2,3,4,5,6-Hexa-O-acetyl-myo-inositol, Inositol hexaacetate |

| CAS Number | 1254-38-2 |

| Molecular Formula | C₁₈H₂₄O₁₂ |

| Molecular Weight | 432.38 g/mol |

| SMILES | CC(=O)O[C@H]1--INVALID-LINK----INVALID-LINK----INVALID-LINK----INVALID-LINK--[C@H]1OC(=O)C |

| InChI | InChI=1S/C18H24O12/c1-7(19)25-13-14(26-8(2)20)16(28-10(4)22)18(30-12(6)24)17(29-11(5)23)15(13)27-9(3)21/h13-18H,1-6H3/t13-,14-,15-,16+,17-,18-/m1/s1 |

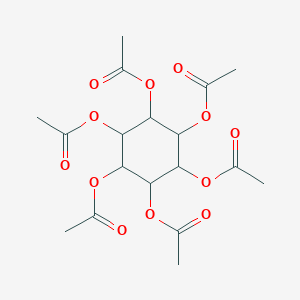

Structural Visualization

The following diagram illustrates the two-dimensional chemical structure of myo-inositol hexaacetate, highlighting the connectivity of the acetate groups to the myo-inositol core.

Caption: 2D structure of myo-Inositol Hexaacetate.

Experimental Data

Crystallographic Data

As of the latest literature search, a definitive crystal structure for myo-inositol hexaacetate (CAS 1254-38-2) is not publicly available. However, crystallographic data for its stereoisomer, 1,2,3,4,5,6-hexa-O-acetyl-scyllo-inositol , provides valuable insight into the expected bond lengths and angles of a fully acetylated inositol ring. In the scyllo-isomer, all acetate groups are in the equatorial position.

Table 2: Selected Crystallographic Data for 1,2,3,4,5,6-Hexa-O-acetyl-scyllo-inositol [3]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2/m |

| a (Å) | 12.901 (3) |

| b (Å) | 14.013 (3) |

| c (Å) | 5.8572 (12) |

| β (°) | 97.33 (2) |

| Volume (ų) | 1050.2 (4) |

| Calculated Density (Mg m⁻³) | 1.367 |

Spectroscopic Data

Table 3: ¹H and ¹³C NMR Chemical Shifts for myo-Inositol in D₂O [1][4][5][6][7]

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H1, H3 | 3.61 (dd) | C1, C3 |

| H2 | 4.05 (t) | C2 |

| H4, H6 | 3.52 (dd) | C4, C6 |

| H5 | 3.27 (t) | C5 |

Note: Chemical shifts are referenced to DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) and may vary slightly depending on the solvent and experimental conditions.

Experimental Protocols

Synthesis of myo-Inositol Hexaacetate

The following is a general and adaptable protocol for the per-O-acetylation of myo-inositol using acetic anhydride and pyridine.[8]

Materials:

-

myo-Inositol

-

Acetic anhydride (Ac₂O)

-

Dry pyridine

-

Toluene

-

Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Methanol (MeOH)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

-

Silica gel for column chromatography

Procedure:

-

Dissolve myo-inositol (1.0 equivalent) in dry pyridine (5-10 mL per gram of inositol) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add acetic anhydride (at least 6.0 equivalents, a slight excess is recommended) to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench the reaction by the slow addition of methanol to consume the excess acetic anhydride.

-

Remove the pyridine and other volatile components by co-evaporation with toluene under reduced pressure using a rotary evaporator.

-

Dissolve the residue in dichloromethane or ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude myo-inositol hexaacetate by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure product.

-

The final product should be a white crystalline solid.

Signaling Pathways and Logical Relationships

The synthesis of myo-inositol hexaacetate is a straightforward chemical transformation. The logical workflow for its preparation and characterization is depicted below.

Caption: Synthesis and Characterization Workflow.

Conclusion

This technical guide has summarized the key structural features of myo-inositol hexaacetate. While a complete experimental dataset for its three-dimensional structure and detailed spectroscopic assignments is not currently available in the public domain, the provided information on its chemical identity, a reliable synthetic protocol, and comparative data from a stereoisomer offers a solid foundation for researchers and professionals working with this important derivative of myo-inositol. Further experimental investigation is warranted to fully elucidate its detailed structural and spectroscopic properties.

References

- 1. bmse000103 Myo-Inositol at BMRB [bmrb.io]

- 2. The “Other” Inositols and Their Phosphates: Synthesis, Biology and Medicine (with Recent Advances in myo-Inositol Chemistry) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1,2,3,4,5,6-Hexa-O-acetyl-scyllo-inositol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000211) [hmdb.ca]

- 5. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000211) [hmdb.ca]

- 6. researchgate.net [researchgate.net]

- 7. Human Metabolome Database: 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000211) [hmdb.ca]

- 8. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Purification of myo-Inositol Hexaacetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of myo-inositol hexaacetate, a fully acetylated derivative of myo-inositol. This compound is valuable in various research applications, including as a protected intermediate in the synthesis of more complex inositol derivatives and in studies related to cell signaling. This document outlines detailed experimental protocols, presents key quantitative data, and illustrates relevant biochemical and experimental workflows.

Introduction to myo-Inositol and its Acetylated Form

myo-Inositol is a carbocyclic sugar that serves as a fundamental component of structural lipids and plays a crucial role in various cellular signaling pathways.[1] Its derivatives, such as inositol phosphates, are vital second messengers in eukaryotic cells. The acetylation of myo-inositol to form myo-inositol hexaacetate is a common strategy to protect its six hydroxyl groups, facilitating further chemical modifications at specific positions. This guide focuses on the prevalent method of synthesis using acetic anhydride and pyridine, followed by purification to obtain a high-purity product.

Synthesis of myo-Inositol Hexaacetate

The most common method for the synthesis of myo-inositol hexaacetate is the O-acetylation of myo-inositol using acetic anhydride as the acetylating agent and pyridine as a catalyst and solvent.[2][3]

General Reaction Scheme

The reaction involves the esterification of the six hydroxyl groups of myo-inositol with acetyl groups from acetic anhydride.

Reaction:

myo-Inositol + 6 Acetic Anhydride --(Pyridine)--> myo-Inositol Hexaacetate + 6 Acetic Acid

Quantitative Data for Synthesis

| Parameter | Value/Range | Notes |

| Starting Material | myo-Inositol | Commercially available |

| Reagents | Acetic Anhydride, Pyridine | Pyridine acts as both solvent and catalyst |

| Molar Ratio (myo-Inositol:Acetic Anhydride) | 1 : >6 | An excess of acetic anhydride is used to ensure complete acetylation |

| Reaction Temperature | Room temperature to 70°C | The reaction can be performed at room temperature, but heating may reduce reaction time.[3] |

| Reaction Time | Several hours to overnight | Monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.[2] |

| Typical Yield | Good to high | The yield is dependent on reaction conditions and purification methods. |

Experimental Protocol: Synthesis

This protocol details the steps for the laboratory-scale synthesis of myo-inositol hexaacetate.

Materials and Reagents:

-

myo-Inositol

-

Anhydrous Pyridine

-

Acetic Anhydride

-

Methanol (dry)

-

Toluene

-

Dichloromethane (or Ethyl Acetate)

-

1 M Hydrochloric Acid (HCl)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

TLC plates (silica gel)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., Argon), dissolve myo-inositol (1.0 equivalent) in anhydrous pyridine (2–10 mL per mmol of myo-inositol).[2]

-

Addition of Acetic Anhydride: Cool the solution to 0°C using an ice bath. Add acetic anhydride (at least 6 equivalents, typically 1.5-2.0 equivalents per hydroxyl group) dropwise to the stirred solution.[2]

-

Reaction: Allow the reaction mixture to warm to room temperature and stir until the reaction is complete.[2] Monitor the progress of the reaction by TLC to confirm the consumption of the starting material. The reaction may be gently heated to accelerate the process.[3]

-

Quenching: Once the reaction is complete, cool the flask in an ice bath and quench the excess acetic anhydride by the slow addition of dry methanol.[2]

-

Solvent Removal: Remove the pyridine and other volatile components by co-evaporation with toluene under reduced pressure using a rotary evaporator.[3]

-

Work-up: a. Dissolve the residue in dichloromethane or ethyl acetate.[2] b. Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.[2] c. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude myo-inositol hexaacetate.[2]

Purification of myo-Inositol Hexaacetate

The crude product obtained from the synthesis typically requires purification to remove unreacted starting materials, by-products, and residual solvents. The primary methods for purification are recrystallization and silica gel chromatography.

Quantitative Data for Purification

| Parameter | Value/Range | Notes |

| Melting Point | 223 - 227 °C (for myo-Inositol) | For comparison with the final product. |

| Melting Point | 214 - 215°C (for myo-Inositol Hexaacetate) | A sharp melting point in this range indicates high purity. |

| Recrystallization Solvents | Ethanol, Ethanol/Ethyl Acetate mixtures | The choice of solvent depends on the desired crystal form and purity. |

| Chromatography Stationary Phase | Silica Gel | Standard for column chromatography. |

| Chromatography Mobile Phase | Hexane/Ethyl Acetate or Dichloromethane/Methanol gradients | The specific ratio depends on the polarity of the impurities. |

| Purity Analysis | HPLC, NMR | To confirm the identity and purity of the final product. |

Experimental Protocols: Purification

Protocol 1: Recrystallization

-

Solvent Selection: Dissolve the crude myo-inositol hexaacetate in a minimal amount of a suitable hot solvent, such as ethanol or an ethanol/ethyl acetate mixture.

-

Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator to induce crystallization.

-

Isolation: Collect the crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

-

Drying: Dry the crystals under vacuum to obtain pure myo-inositol hexaacetate.

Protocol 2: Silica Gel Chromatography

-

Column Preparation: Pack a chromatography column with silica gel slurried in a non-polar solvent (e.g., hexane).

-

Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent and load it onto the column.

-

Elution: Elute the column with a solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane or methanol in dichloromethane.

-

Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified myo-inositol hexaacetate.

Visualizations: Workflows and Signaling Pathways

Experimental Workflows

Caption: Workflow for the synthesis and purification of myo-inositol hexaacetate.

myo-Inositol in Cellular Signaling

myo-Inositol is a precursor for the synthesis of phosphatidylinositol phosphates (PIPs), which are key components of the phosphoinositide signaling pathway.

Caption: Simplified diagram of the phosphoinositide signaling pathway involving myo-inositol.

Conclusion

This technical guide provides a detailed framework for the synthesis and purification of myo-inositol hexaacetate. The described protocols are based on established chemical principles and can be adapted for various research and development purposes. Adherence to proper laboratory techniques and safety precautions is essential for the successful and safe execution of these procedures. The purity of the final product should be confirmed using appropriate analytical methods to ensure its suitability for subsequent applications.

References

An In-depth Technical Guide to myo-Inositol Hexaacetate: Chemical Properties, Synthesis, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

Introduction

myo-Inositol hexaacetate is a fully acetylated derivative of myo-inositol, a carbocyclic sugar that plays a crucial role in various cellular processes. The addition of six acetate groups significantly alters the physicochemical properties of the parent compound, enhancing its lipophilicity and potential for biological activity. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, purification, and potential biological significance of myo-inositol hexaacetate, intended to serve as a valuable resource for researchers in the fields of chemistry, biology, and pharmacology.

Chemical and Physical Properties

myo-Inositol hexaacetate is a white crystalline solid. Its fundamental properties are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties of myo-Inositol Hexaacetate

| Property | Value | Reference(s) |

| Molecular Formula | C₁₈H₂₄O₁₂ | [1] |

| Molecular Weight | 432.38 g/mol | [1] |

| Appearance | White crystalline solid | [1] |

| Melting Point | 214-215 °C | [2][3] |

| Boiling Point | 471.8 °C at 760 mmHg | [2] |

| Density | 1.31 g/cm³ | [2] |

| Flash Point | 203 °C | [2] |

| Refractive Index | 1.487 | [2] |

Table 2: Solubility of myo-Inositol Hexaacetate

| Solvent | Solubility | Reference(s) |

| Water | Less soluble | [1] |

| Organic Solvents | Soluble | [1] |

| Chloroform | Slightly soluble | [3] |

| Methanol (Heated) | Slightly soluble | [3] |

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the identification and characterization of myo-inositol hexaacetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the region of δ 5.0-5.5 ppm corresponding to the methine protons of the inositol ring. The signals are shifted downfield compared to myo-inositol due to the deshielding effect of the acetyl groups. A sharp singlet corresponding to the methyl protons of the six acetate groups would be observed around δ 2.0-2.2 ppm.

-

¹³C NMR: The carbon NMR spectrum would exhibit signals for the carbonyl carbons of the acetate groups around δ 170 ppm. The carbons of the inositol ring would resonate in the region of δ 70-75 ppm. The methyl carbons of the acetate groups would appear at approximately δ 20-21 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of myo-inositol hexaacetate is characterized by strong absorption bands corresponding to the carbonyl groups of the ester linkages.

Mass Spectrometry (MS)

Mass spectrometry is a key technique for determining the molecular weight and fragmentation pattern of myo-inositol hexaacetate. Electron ionization (EI) and electrospray ionization (ESI) are commonly used methods.

Experimental Protocols

Synthesis of myo-Inositol Hexaacetate

A standard method for the synthesis of myo-inositol hexaacetate is the acetylation of myo-inositol using an excess of a suitable acetylating agent in the presence of a base.

Materials:

-

myo-Inositol

-

Acetic anhydride

-

Pyridine (anhydrous)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve myo-inositol in anhydrous pyridine in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add acetic anhydride to the cooled solution with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, dilute the mixture with dichloromethane.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Synthesis workflow for myo-inositol hexaacetate.

Purification by Recrystallization

The crude myo-inositol hexaacetate can be purified by recrystallization to obtain a high-purity crystalline product.

Materials:

-

Crude myo-inositol hexaacetate

-

Ethanol (95% or absolute)

-

Hot plate with magnetic stirrer

-

Erlenmeyer flask

-

Buchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Dissolve the crude product in a minimal amount of hot ethanol in an Erlenmeyer flask.

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution heated for a few more minutes.

-

Hot-filter the solution to remove any insoluble impurities (and charcoal if used).

-

Allow the filtrate to cool slowly to room temperature.

-

For further crystallization, the flask can be placed in an ice bath or refrigerator.

-

Collect the resulting crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold ethanol.

-

Dry the crystals in a desiccator or under vacuum to obtain pure myo-inositol hexaacetate.

Purification of myo-inositol hexaacetate by recrystallization.

Biological Significance and Signaling Pathways

The biological activities of myo-inositol hexaacetate are not as extensively studied as those of its parent compound, myo-inositol. However, the acetylation is expected to increase its cell permeability, potentially enhancing its intracellular effects. myo-Inositol is a key precursor in the phosphatidylinositol (PI) signaling pathway, which regulates a multitude of cellular processes.

The PI pathway begins with the phosphorylation of phosphatidylinositol, a membrane lipid containing myo-inositol. This leads to the formation of various phosphoinositides, including phosphatidylinositol 4,5-bisphosphate (PIP₂). Upon stimulation by various extracellular signals, PIP₂ is hydrolyzed by phospholipase C (PLC) to generate two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses into the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). This increase in cytosolic Ca²⁺ activates a wide range of cellular responses. DAG, in turn, activates protein kinase C (PKC), which phosphorylates numerous target proteins, further propagating the signal.

Given that myo-inositol hexaacetate can potentially be deacetylated intracellularly to release myo-inositol, it may serve as a more lipophilic pro-drug to modulate the PI signaling pathway.

Simplified overview of the Phosphatidylinositol (PI) signaling pathway.

Potential Experimental Workflows for Biological Activity Assessment

To evaluate the biological effects of myo-inositol hexaacetate, a series of in vitro assays can be employed.

Cell Viability Assay (MTT Assay)

This assay determines the effect of the compound on cell proliferation and cytotoxicity.

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of myo-inositol hexaacetate for 24, 48, or 72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Workflow for assessing cell viability using the MTT assay.

Anti-inflammatory Activity Assay

The potential anti-inflammatory effects of myo-inositol hexaacetate can be investigated by measuring its ability to suppress the production of pro-inflammatory mediators in stimulated cells.

Procedure:

-

Culture immune cells (e.g., macrophages like RAW 264.7) or other relevant cell types.

-

Pre-treat the cells with different concentrations of myo-inositol hexaacetate.

-

Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS).

-

Collect the cell culture supernatant to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA.

-

Lyse the cells to measure the production of reactive oxygen species (ROS) using a fluorescent probe like DCFDA.

Workflow for assessing the anti-inflammatory activity of myo-inositol hexaacetate.

Conclusion

myo-Inositol hexaacetate presents an interesting molecule for further investigation, particularly in the context of drug development and cell biology research. Its enhanced lipophilicity compared to myo-inositol suggests it may have improved cellular uptake and bioavailability, potentially leading to more potent biological effects. This guide provides a foundational understanding of its chemical and physical properties, established methods for its synthesis and purification, and a framework for exploring its biological activities. Further research is warranted to fully elucidate the specific signaling pathways modulated by myo-inositol hexaacetate and to explore its therapeutic potential.

References

An In-Depth Technical Guide on the Biological Role of Myo-Inositol Hexaacetate in Cell Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction to Myo-Inositol Hexaacetate (IP6)

Myo-inositol hexaacetate, more commonly known as inositol hexakisphosphate (IP6) or phytic acid, is a polyphosphorylated carbohydrate that serves as the primary storage form of phosphorus in many plant tissues, especially in seeds, cereals, and legumes.[1] Beyond its role in plants, IP6 is a ubiquitous and abundant intracellular inositol phosphate in eukaryotic cells, playing a critical role in a multitude of cellular signaling pathways.[1][2] Its structure consists of a myo-inositol ring with six phosphate groups, giving it a high density of negative charges and the ability to chelate metal ions.[3] This document provides a comprehensive overview of the synthesis, metabolism, and multifaceted roles of IP6 in cell signaling, supported by quantitative data, experimental protocols, and pathway visualizations.

Synthesis and Metabolism of IP6

The biosynthesis of IP6 begins with the conversion of glucose-6-phosphate to myo-inositol-3-phosphate (Ins(3)P) by the enzyme myo-inositol-3-phosphate synthase (MIPS).[1][4] Ins(3)P is then dephosphorylated to myo-inositol.[5] Myo-inositol serves as a precursor for the synthesis of phosphatidylinositol (PtdIns) and subsequently other phosphoinositides through a lipid-dependent pathway.[5] Alternatively, in a lipid-independent pathway, Ins(3)P can be sequentially phosphorylated by a series of kinases to form the higher inositol phosphates, culminating in the synthesis of IP6.[5] IP6 itself can be further phosphorylated to form inositol pyrophosphates such as IP7 and IP8.[6] Conversely, IP6 can be dephosphorylated by phosphatases to lower inositol phosphates (IP1-5), which also have roles as intracellular messengers.[3]

Figure 1: Simplified overview of myo-inositol hexaacetate (IP6) synthesis and metabolism.

Core Biological Roles in Cell Signaling

IP6 is a dynamic signaling molecule that influences a wide array of cellular processes, including DNA repair, apoptosis, gene expression, and vesicle trafficking.[3][7] It exerts its effects primarily by binding to and modulating the function of a diverse range of proteins.

Regulation of DNA Repair

IP6 plays a crucial role in the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks.[8] It binds directly to the Ku protein, a key component of the NHEJ machinery.[8][9] This interaction stabilizes the assembly of the DNA repair complex by stimulating the binding of Ku to the XLF protein, which is essential for the efficient ligation of the broken DNA ends.[8]

Figure 2: Role of IP6 in the Non-Homologous End Joining (NHEJ) DNA repair pathway.

Modulation of Apoptosis

IP6 has been shown to induce apoptosis in various cancer cell lines.[3][10] Its pro-apoptotic effects are mediated through multiple mechanisms, including the modulation of the p53 tumor suppressor protein and the Bcl-2 family of proteins.[11] IP6 can inhibit the expression of mutant p53 and the anti-apoptotic protein Bcl-2, while activating caspases, the key executioners of apoptosis.[11] Furthermore, IP6 can influence the PI3K/Akt signaling pathway, a critical regulator of cell survival.[12] By downregulating Akt and ERK, IP6 can reduce the activity of NF-kappaB, a transcription factor that promotes inflammation and cell survival.[12]

In the context of p53-mediated apoptosis, inositol hexakisphosphate kinase-2 (IP6K2), the enzyme that can synthesize IP7 from IP6, is required.[13] IP6K2 directly binds to p53 and decreases the expression of pro-arrest gene targets like p21, thereby favoring apoptosis over cell-cycle arrest.[13]

Gene Expression and mRNA Export

IP6 is also involved in the regulation of gene expression and chromatin remodeling.[3] It has been shown to be a component of mRNA export complexes, facilitating the transport of messenger RNA from the nucleus to the cytoplasm.

Quantitative Data

The following tables summarize key quantitative data related to the interaction of IP6 with various cellular components.

Table 1: Binding Affinities of IP6 to Cellular Proteins

| Protein | Organism/Cell Line | Method | Binding Affinity (Kd) | Reference |

| Ku | Human | Surface Plasmon Resonance | ~50 nM | [9] |

| AvrA | Salmonella enterica | Not Specified | Not specified, but IT6 shows higher affinity | [14] |

| VopA | Vibrio parahaemolyticus | Not Specified | Not specified, but IT6 shows higher affinity | [14] |

| HIV-1 Gag polyprotein | HIV-1 | In vitro assembly assay | Not specified, but promotes assembly | [15] |

Table 2: Cellular Concentrations and Effects of IP6

| Parameter | Cell Type/Condition | Value/Effect | Reference |

| Intracellular Concentration | Eukaryotic cells | 10-100 µM | [1] |

| Optimal ERT activity | Murine Leukemia Virus (MLV) | 40 µM | [16] |

| Inhibition of Fe3+-catalyzed AGEs | In vitro | Significant at 1-2 µM | [17] |

| Cytotoxic effect on PC-3 cells | Human prostate cancer | Dose-dependent | [18] |

Experimental Protocols

Protocol for Measuring Intracellular IP6 Concentration

A common method for the purification and analysis of inositol phosphates involves the use of titanium dioxide (TiO2) beads coupled with polyacrylamide gel electrophoresis (PAGE).[6]

Workflow:

-

Cell Lysis and Extraction: Cells or tissues are homogenized and extracted with a suitable acidic solution (e.g., perchloric acid) to precipitate proteins and extract soluble inositol phosphates.

-

Purification with TiO2 Beads: The acidic extract is neutralized and incubated with TiO2 beads. Inositol phosphates bind to the beads.

-

Washing: The beads are washed to remove unbound contaminants.

-

Elution: The bound inositol phosphates are eluted from the beads using a basic solution (e.g., ammonium hydroxide).

-

PAGE Analysis: The eluted sample is resolved on a high-percentage polyacrylamide gel.

-

Staining and Quantification: The gel is stained with a dye such as DAPI or toluidine blue, which binds to the phosphate groups, allowing for visualization and densitometric quantification of the inositol phosphate bands.[6]

Figure 3: Experimental workflow for the purification and quantification of intracellular IP6.

Protocol for Assessing IP6-Induced Apoptosis

The effect of IP6 on apoptosis can be evaluated by measuring cell cycle distribution and the expression of key apoptotic proteins.

Workflow:

-

Cell Culture and Treatment: Cancer cells (e.g., PC-3) are cultured and treated with various concentrations of IP6 for different time points (e.g., 8, 24, 48, 72 hours).[18]

-

Cell Cycle Analysis:

-

Cells are harvested, fixed, and stained with a DNA-intercalating dye like propidium iodide (PI).

-

The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in different phases of the cell cycle (G1, S, G2/M) and the sub-G1 population, which is indicative of apoptotic cells.[18]

-

-

Western Blotting:

-

Whole-cell extracts are prepared from treated and untreated cells.

-

Proteins are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with primary antibodies against key signaling proteins (e.g., phospho-AKT, phospho-PDK1, phospho-ERK) and apoptotic markers (e.g., cleaved caspase-3, PARP).[18]

-

Secondary antibodies conjugated to an enzyme are used for detection, and protein bands are visualized and quantified.

-

Conclusion and Future Directions

Myo-inositol hexaacetate (IP6) is a pleiotropic signaling molecule with profound effects on fundamental cellular processes. Its roles in DNA repair and apoptosis have significant implications for cancer biology and therapeutics.[3][19] The ability of IP6 to modulate key signaling pathways, such as the PI3K/Akt pathway, further highlights its potential as a target for drug development.[12] Future research should focus on elucidating the precise molecular mechanisms by which IP6 interacts with its protein partners and how these interactions are regulated within the complex cellular environment. The development of more specific and potent IP6 analogs could provide novel therapeutic strategies for a range of diseases, including cancer and viral infections.[14][15] Additionally, further investigation into the interplay between IP6 and its pyrophosphorylated derivatives, IP7 and IP8, will be crucial for a complete understanding of inositol phosphate signaling.

References

- 1. researchgate.net [researchgate.net]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Cellular and Molecular Activities of IP6 in Disease Prevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. orbi.uliege.be [orbi.uliege.be]

- 5. researchgate.net [researchgate.net]

- 6. A novel method for the purification of inositol phosphates from biological samples reveals that no phytate is present in human plasma or urine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. IP6: an endogenous small molecule which promotes DNA repair - IPBS-Toulouse [ipbs.fr]

- 9. Binding of inositol hexakisphosphate (IP6) to Ku but not to DNA-PKcs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Inositol hexaphosphate induces apoptosis by coordinative modulation of P53, Bcl-2 and sequential activation of caspases in 7,12 dimethylbenz[a]anthracene exposed mouse epidermis [pubmed.ncbi.nlm.nih.gov]

- 12. Inositol Hexaphosphate (IP6) and Colon Cancer: From Concepts and First Experiments to Clinical Application [mdpi.com]

- 13. p53-mediated apoptosis requires inositol hexakisphosphate kinase-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Thiophosphate bioisosteres of inositol hexakisphosphate enhance binding affinity and residence time on bacterial virulence factors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In Vitro Quantification of the Effects of IP6 and Other Small Polyanions on Immature HIV-1 Particle Assembly and Core Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Essential functions of Inositol hexakisphosphate (IP6) in Murine Leukemia Virus replication - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Influence of pH on the Cytotoxic Activity of Inositol Hexakisphosphate (IP6) in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mskcc.org [mskcc.org]

myo-Inositol, Hexaacetate: A Technical Guide for Researchers and Drug Development Professionals

CAS Number: 1254-38-2 Molecular Formula: C₁₈H₂₄O₁₂ Molecular Weight: 432.38 g/mol

This technical guide provides an in-depth overview of myo-inositol, hexaacetate, a lipophilic derivative of the essential carbocyclic sugar, myo-inositol. This document is intended for researchers, scientists, and professionals in drug development, offering comprehensive data, experimental protocols, and visualizations of relevant biological pathways.

Core Chemical and Physical Properties

myo-Inositol, hexaacetate, also known as 1,2,3,4,5,6-hexa-O-acetyl-myo-inositol, is a fully acetylated form of myo-inositol. The acetylation of the six hydroxyl groups significantly increases its lipophilicity, making it more soluble in organic solvents and enabling it to be used in applications where the hydrophilicity of myo-inositol is a limitation.

| Property | Value |

| CAS Number | 1254-38-2[1] |

| Molecular Formula | C₁₈H₂₄O₁₂[1] |

| Molecular Weight | 432.38 g/mol [1] |

| Alternate Names | 1,2,3,4,5,6-Hexa-O-acetyl-myo-inositol, Mesoinositol hexaacetate, Hexakis-O-acetyl-myo-inositol[2] |

Biological Significance and Applications

myo-Inositol and its phosphorylated derivatives are crucial components of various cellular processes, acting as second messengers in signal transduction pathways, participating in chromatin remodeling, and mediating osmoregulation.[3][4] The biological activity of myo-inositol, hexaacetate is primarily attributed to its role as a cell-permeable prodrug of myo-inositol.[5] Once it crosses the cell membrane, it is believed to be hydrolyzed by intracellular esterases to release myo-inositol, thereby increasing intracellular concentrations of this vital signaling molecule.

This property makes myo-inositol, hexaacetate a valuable tool for studying the intracellular functions of myo-inositol and for potential therapeutic applications where enhanced delivery of myo-inositol is desired.

Experimental Protocols

Synthesis of myo-Inositol, Hexaacetate

A general and effective method for the synthesis of myo-inositol, hexaacetate involves the acetylation of myo-inositol using an excess of a suitable acetylating agent in the presence of a catalyst.

Materials:

-

myo-Inositol

-

Acetic anhydride

-

Pyridine (as catalyst and solvent)

-

Dichloromethane (for extraction)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve myo-inositol in pyridine in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add an excess of acetic anhydride to the cooled solution with stirring.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Quench the reaction by slowly adding water.

-

Extract the product into dichloromethane.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.

Purification of myo-Inositol, Hexaacetate

The crude myo-inositol, hexaacetate can be purified by recrystallization.

Materials:

-

Crude myo-inositol, hexaacetate

-

Ethanol

-

Hot plate with magnetic stirrer

-

Büchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Dissolve the crude product in a minimal amount of hot ethanol.

-

Allow the solution to cool slowly to room temperature to induce crystallization.

-

Further cool the solution in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold ethanol.

-

Dry the purified crystals under vacuum.

Signaling Pathways and Mechanism of Action

The primary mechanism of action for myo-inositol, hexaacetate is its intracellular conversion to myo-inositol, which then participates in various signaling pathways. A key pathway is the phosphoinositide 3-kinase (PI3K)/Akt signaling cascade, which is crucial for cell growth, proliferation, and survival.

Caption: Proposed mechanism of action for myo-inositol, hexaacetate.

The diagram above illustrates the proposed workflow for the biological activity of myo-inositol, hexaacetate. As a lipophilic molecule, it can passively diffuse across the cell membrane into the intracellular space. Once inside the cell, it is hydrolyzed by intracellular esterases, releasing free myo-inositol. This newly available myo-inositol can then be utilized in various cellular pathways, including the synthesis of phosphatidylinositol (PI). PI is a precursor to phosphatidylinositol 4,5-bisphosphate (PIP2), which is a key substrate for phosphoinositide 3-kinase (PI3K). Upon activation of PI3K, PIP2 is phosphorylated to form phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream signaling proteins such as Akt, which in turn mediates a cascade of events leading to cellular responses like cell growth, proliferation, and survival.

Experimental Workflow for Studying Cellular Effects

To investigate the cellular effects of myo-inositol, hexaacetate, a typical experimental workflow would involve cell culture, treatment, and subsequent analysis of specific cellular endpoints.

Caption: A typical experimental workflow for studying the cellular effects of myo-inositol, hexaacetate.

This workflow begins with the culture of a suitable cell line. The cells are then treated with myo-inositol, hexaacetate at various concentrations and for different durations. Following the incubation period, cells are harvested. For molecular analysis, cells are lysed to extract proteins and metabolites. Western blotting can be used to analyze the phosphorylation status of key signaling proteins, such as Akt, to assess the activation of specific pathways. Metabolomic analysis can confirm the intracellular conversion of the hexaacetate to myo-inositol. In parallel, cell-based assays can be performed to measure endpoints such as cell proliferation and viability, providing a functional readout of the compound's effects.

References

- 1. JPH0311026A - Inositol crystallization method - Google Patents [patents.google.com]

- 2. Myo-inositol, hexaacetate [webbook.nist.gov]

- 3. In vivo conversion of [3H]myoinositol to [3H]chiroinositol in rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Myo-Inositol and Its Derivatives: Their Emerging Role in the Treatment of Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cell membrane permeable esters of D-myo-inositol 1,4,5-trisphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Myo-Inositol Derivatives: A Technical Guide to Their Discovery and History in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myo-inositol, a carbocyclic sugar, and its phosphorylated derivatives are fundamental to a vast array of cellular processes. Once miscategorized as a B vitamin, myo-inositol is now recognized as a crucial precursor to a class of molecules that act as structural components of cell membranes and as key second messengers in vital signaling pathways. This technical guide provides an in-depth exploration of the landmark discoveries that have shaped our understanding of myo-inositol derivatives, detailing the experimental protocols that underpinned these breakthroughs and presenting key quantitative data for researchers in the field.

A Historical Journey: From Discovery to a Central Role in Cell Signaling

The scientific journey of myo-inositol and its derivatives spans over a century and a half, marked by pivotal discoveries that have revolutionized our understanding of cell biology.

Early Discoveries and Structural Elucidation:

The story begins in the mid-19th century with the initial isolation of "inosite" from muscle tissue. It was not until the early 20th century that the intricate world of its phosphorylated forms began to be unveiled.

-

1850: Johanes Joseph Scherer, a German physician and chemist, first isolates a sweet-tasting substance from muscle extracts, which he names "inosite" from the Greek words for muscle and fiber.[1][2][3]

-

1887: The French chemist, Maquenne, establishes the cyclohexanol structure of inositol through a series of classic chemical analyses.[4]

-

Late 19th Century: The discovery of a lipid-associated form of inositol, phosphatidylinositol (PI), is credited to Léon Maquenne and Johann Joseph von Scherer.

-

1914: The molecular structure of the fully phosphorylated myo-inositol, phytic acid (inositol hexakisphosphate or IP6), is described by Anderson.[5]

The Dawn of Inositol-Based Signaling:

The mid-20th century witnessed a paradigm shift with the discovery of the rapid turnover of phosphatidylinositol in response to extracellular signals, hinting at its dynamic role in cellular communication.

-

1953: Mabel and Lowell Hokin make the groundbreaking observation that acetylcholine stimulates a rapid turnover of phosphoinositides in pancreas slices, a phenomenon they termed the "phosphoinositide effect."[6] This discovery was a crucial first step in linking inositol lipids to cell signaling.

-

1958: The Hokins further demonstrate that this increased turnover is associated with protein secretion, solidifying the connection between phosphoinositide metabolism and cellular responses.[7][8][9][10]

Unraveling the Second Messengers:

The latter half of the 20th century saw the identification of the key second messengers derived from phosphatidylinositol bisphosphate (PIP2) and the elucidation of their roles in intracellular signaling cascades.

-

1984: In a landmark paper, Michael Berridge and Robin Irvine identify inositol 1,4,5-trisphosphate (IP3) as the water-soluble second messenger responsible for mobilizing calcium from intracellular stores.[2][4][11][12][13] This discovery provided a direct link between the hydrolysis of a membrane lipid and a fundamental cellular response.

-

1979: Prior to the discovery of IP3's function, Nishizuka and colleagues had identified protein kinase C (PKC) as being activated by diacylglycerol (DAG), the other product of PIP2 hydrolysis.[4] This established the two arms of the canonical phosphoinositide signaling pathway.

The Emergence of the PI3K Pathway:

A new dimension to inositol signaling was added with the discovery of a novel class of enzymes that phosphorylate the 3-position of the inositol ring, leading to the identification of the phosphoinositide 3-kinase (PI3K) pathway.

-

1985-1988: Lewis Cantley and his colleagues discover that a kinase activity associated with viral oncogenes phosphorylates phosphatidylinositol on the 3-position of the inositol ring, generating a novel phosphoinositide, phosphatidylinositol-3-phosphate (PI3P).[1][14][15][16][17] This marked the discovery of the PI3K signaling pathway, which has since been implicated in cell growth, proliferation, survival, and metabolism.[1][14][18]

Key Signaling Pathways

The discoveries outlined above have led to the detailed characterization of several critical signaling pathways involving myo-inositol derivatives.

Quantitative Data

A comprehensive understanding of myo-inositol derivative signaling requires quantitative data on their cellular concentrations, the binding affinities of their protein effectors, and the kinetic parameters of the enzymes that regulate their metabolism.

Table 1: Cellular Concentrations of Inositol Phosphates

| Inositol Phosphate | Typical Cellular Concentration (µM) | Cell Type/Tissue | Reference(s) |

| myo-Inositol | 20 - 100 (plasma) | Human | [19] |

| IP3 | ~0.1 (basal), >1 (stimulated) | Various | [11] |

| IP5 | 15 - 50 | Mammalian cells | [20] |

| IP6 (Phytic Acid) | 15 - 60 | Mammalian cells | [11][20] |

| IP7 | 1 - 5 | Mammalian tissues | [11] |

Table 2: Binding Affinities (Kd) of PH Domains to Phosphoinositides

| PH Domain | Ligand | Kd (µM) | Reference(s) |

| PLC-δ1 | PtdIns(4,5)P2 | ~2 | [1] |

| Grp1 | PtdIns(3,4,5)P3 | 0.03 | [21] |

| Btk | PtdIns(3,4,5)P3 | 0.09 (Ki) | [21] |

| Akt/PKB | D3-phosphorylated phosphoinositides | ~0.5 | [22] |

| PDK1 | Ins(1,3,4,5,6)P5 / InsP6 | Nanomolar range | [21] |

Table 3: Kinetic Parameters of Key Enzymes

| Enzyme | Substrate | Km | Vmax | Reference(s) |

| PI-PLC (B. cereus) | Dipalmitoylphosphatidylinositol | - | - | [19] |

| PI3Kα | diC8-PIP2 | - | - | [23] |

| PI3Kα | ATP | - | - | [23] |

| Plant PLC | PIP2 | 45.5 µM (dissociation constant) | - | [20] |

Experimental Protocols

The following sections provide detailed methodologies for some of the key experiments that were instrumental in the discovery and characterization of myo-inositol derivatives.

Hokin and Hokin (1953): The "Phosphoinositide Effect"

This seminal experiment demonstrated the rapid turnover of phosphoinositides in response to a stimulus.

Methodology:

-

Tissue Preparation: Pigeon pancreas was sliced into thin sections to allow for adequate nutrient and gas exchange.

-

Radiolabeling: The pancreas slices were incubated in a Krebs-Ringer bicarbonate buffer containing [³²P]orthophosphate to label the intracellular ATP pool, which serves as the phosphate donor for lipid phosphorylation.

-

Stimulation: A subset of the slices was stimulated with acetylcholine, a neurotransmitter known to induce enzyme secretion from the pancreas. Control slices were incubated without acetylcholine.

-

Lipid Extraction: After the incubation period, the reaction was stopped, and the lipids were extracted from the tissue slices using a chloroform:methanol mixture.

-

Phospholipid Separation: The extracted lipids were separated using paper chromatography, a common technique at the time for separating different lipid species.

-

Detection and Quantification: The amount of ³²P incorporated into individual phospholipid spots on the chromatogram was determined by autoradiography and scintillation counting. A significant increase in ³²P incorporation into the phosphoinositide fraction was observed in the acetylcholine-stimulated slices compared to the control slices.

Berridge and Irvine (1984): Identification of IP3 as a Second Messenger

This elegant experiment identified IP3 as the link between phosphoinositide hydrolysis and calcium release.

Methodology:

-

Cell Permeabilization: Rat pancreatic acinar cells were permeabilized with saponin. This procedure creates pores in the plasma membrane, allowing for the introduction of exogenous substances while keeping intracellular organelles, such as the endoplasmic reticulum (ER), intact.

-

Calcium Measurement: The permeabilized cells were incubated in a buffer containing a low concentration of free Ca²⁺ and a fluorescent Ca²⁺ indicator (e.g., Quin-2) to monitor changes in intracellular Ca²⁺ concentration.

-

Addition of Inositol Phosphates: Purified inositol phosphates, including inositol 1,4,5-trisphosphate (IP3), were added to the permeabilized cells.

-

Observation: A rapid and significant increase in intracellular Ca²⁺ concentration was observed specifically upon the addition of IP3. Other inositol phosphates had little to no effect. This demonstrated that IP3 was sufficient to induce calcium release from intracellular stores.

Cantley and Colleagues (1988): Discovery of PI3K Activity

This research identified a novel phosphoinositide kinase activity associated with oncogenic proteins.

Methodology:

-

Immunoprecipitation: Cells transformed with viral oncogenes (e.g., polyoma middle T antigen) were lysed, and the oncoprotein was immunoprecipitated using specific antibodies.

-

In Vitro Kinase Assay: The immunoprecipitates were incubated with [γ-³²P]ATP and a phosphatidylinositol (PI) substrate.

-

Lipid Analysis: The reaction products were extracted and analyzed by thin-layer chromatography (TLC).

-

Novel Product Identification: A novel phosphorylated product was observed that migrated differently from the known product of PI 4-kinase (phosphatidylinositol 4-phosphate).

-

Structural Characterization: Through a series of chemical and enzymatic analyses, the novel product was identified as phosphatidylinositol 3-phosphate (PI3P), indicating the presence of a kinase that phosphorylates the 3-position of the inositol ring.

Conclusion and Future Directions

The discovery and elucidation of the roles of myo-inositol and its derivatives represent a triumph of curiosity-driven research that has had a profound impact on our understanding of cellular regulation. From its humble beginnings as a muscle sugar, myo-inositol has emerged as a central player in a complex network of signaling pathways that govern virtually every aspect of cell life.

The in-depth knowledge of these pathways has opened up numerous avenues for therapeutic intervention. Inhibitors of PI3K are now in clinical trials for the treatment of various cancers, and the modulation of inositol signaling is being explored for a range of other diseases, including diabetes, bipolar disorder, and polycystic ovary syndrome.[24][25]

Future research will undoubtedly uncover further layers of complexity in the regulation and function of myo-inositol derivatives. Advances in analytical techniques, such as mass spectrometry and sophisticated imaging, will enable a more precise spatiotemporal understanding of inositol signaling within the cell. The continued exploration of the intricate crosstalk between different inositol-based signaling pathways and other cellular networks promises to reveal new therapeutic targets and deepen our appreciation for the elegant complexity of cellular life.

References

- 1. PI3K – From the Bench to the Clinic and Back - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Specific and high-affinity binding of inositol phosphates to an isolated pleckstrin homology domain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ter-arkhiv.ru [ter-arkhiv.ru]

- 5. mdpi.com [mdpi.com]

- 6. Homeostatic Regulation of the PI(4,5)P2-Ca2+ Signaling System at ER-PM Junctions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Liposome Membrane Permeability Assay for Investigating the Effects of Phosphatidylinositol Phosphate Groups on Membranotropic Action of Venom PLA2 [jove.com]

- 8. IN VITRO STIMULATION OF ENZYME SECRETION AND THE SYNTHESIS OF MICROSOMAL MEMBRANES IN THE PANCREAS OF THE GUINEA PIG - PMC [pmc.ncbi.nlm.nih.gov]

- 9. THE INCORPORATION OF RADIOACTIVE PHOSPHORUS INTO THE PHOSPHOLIPIDS OF HUMAN LEUKEMIC LEUKOCYTES AND PLATELETS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The phospholipids of the housefly, Musca domestica - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The inositol 1,4,5-trisphosphate receptor is essential for T-cell receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.biologists.com [journals.biologists.com]

- 13. mindat.org [mindat.org]

- 14. Involvement of phosphoinositide 3-kinase in insulin- or IGF-1-induced membrane ruffling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. oncotarget.com [oncotarget.com]

- 16. researchgate.net [researchgate.net]

- 17. Expression and characterization of the p85 subunit of the phosphatidylinositol 3-kinase complex and a related p85 beta protein by using the baculovirus expression system - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Phosphoinositide 3-kinase - Wikipedia [en.wikipedia.org]

- 19. cir-safety.org [cir-safety.org]

- 20. Kinetic Analysis of Phospholipase C from Catharanthus roseus Transformed Roots Using Different Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Structural insights into the regulation of PDK1 by phosphoinositides and inositol phosphates - PMC [pmc.ncbi.nlm.nih.gov]

- 22. High affinity binding of inositol phosphates and phosphoinositides to the pleckstrin homology domain of RAC/protein kinase B and their influence on kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Kinetic and structural analyses reveal residues in phosphoinositide 3-kinase α that are critical for catalysis and substrate recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Myo-Inositol and Its Derivatives: Their Emerging Role in the Treatment of Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

The Pivotal Role of Myo-Inositol: A Deep Dive into its Metabolism and Multifaceted Functions

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Myo-inositol, a carbocyclic polyol, is a fundamental component of cellular physiology, playing a critical role in a diverse array of biological processes. From its structural role in cell membranes to its function as a precursor for essential second messengers, myo-inositol is a key player in cellular signaling, osmoregulation, and metabolic homeostasis. Dysregulation of myo-inositol metabolism is implicated in a range of pathologies, including metabolic disorders like diabetes and polycystic ovary syndrome (PCOS), as well as neurological conditions. This in-depth technical guide provides a comprehensive review of myo-inositol metabolism, its multifaceted functions, and the experimental methodologies used to investigate its intricate pathways. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals seeking to understand and target myo-inositol-related processes for therapeutic intervention.

Introduction

Myo-inositol is the most abundant stereoisomer of inositol and a vital nutrient for human cells, essential for growth and survival. It serves as a precursor for the synthesis of inositol-containing phospholipids (phosphoinositides) and inositol phosphates, which are integral to numerous signal transduction pathways. The cellular concentration of myo-inositol is tightly regulated through a balance of dietary intake, endogenous synthesis, cellular uptake, and degradation. Alterations in these processes can lead to a depletion of myo-inositol, a condition associated with various chronic diseases. This guide will explore the core aspects of myo-inositol metabolism and its profound impact on cellular function.

Myo-Inositol Metabolism

The cellular pool of myo-inositol is maintained through three primary mechanisms: de novo synthesis from glucose, transport from the extracellular environment, and recycling from inositol phosphate metabolism.

De Novo Synthesis

The primary pathway for the endogenous production of myo-inositol begins with glucose-6-phosphate.

-

Glucose-6-phosphate is isomerized to myo-inositol-1-phosphate by the enzyme myo-inositol-1-phosphate synthase (MIPS) , encoded by the ISYNA1 gene. This is the rate-limiting step in myo-inositol biosynthesis.

-

Myo-inositol-1-phosphate is then dephosphorylated by inositol monophosphatase (IMPase) to yield free myo-inositol .

Recent research has also uncovered a regulatory role for the tumor suppressor p53 in this pathway, which can induce the expression of ISYNA1 in response to DNA damage.

Cellular Transport

Cells can acquire myo-inositol from the extracellular fluid through a family of specialized transporters. These transporters are crucial for maintaining intracellular myo-inositol levels, especially in tissues that do not synthesize it in sufficient quantities. The primary myo-inositol transporters include:

-

Sodium/myo-inositol cotransporter 1 (SMIT1) and Sodium/myo-inositol cotransporter 2 (SMIT2) : These are high-affinity transporters that couple the uptake of myo-inositol to the sodium gradient.

-

H+/myo-inositol transporter (HMIT) : This is a lower-affinity transporter that utilizes the proton gradient for myo-inositol uptake and is predominantly expressed in the brain.

The expression and activity of these transporters are regulated by various factors, including osmotic stress.

Degradation and Catabolism

The primary route for myo-inositol catabolism is its conversion to D-glucuronic acid, a process that mainly occurs in the kidneys. This pathway is initiated by the enzyme myo-inositol oxygenase (MIOX). Increased degradation of myo-inositol has been observed in conditions of hyperglycemia, contributing to its depletion in diabetes.

Core Functions of Myo-Inositol

Myo-inositol's importance stems from its involvement in several critical cellular functions.

Signal Transduction: The Phosphoinositide Pathway

Myo-inositol is a cornerstone of the phosphoinositide (PI) signaling pathway, a fundamental mechanism for transducing extracellular signals into intracellular responses.

-

Phosphatidylinositol (PI) , a membrane phospholipid, is synthesized from myo-inositol and CDP-diacylglycerol.

-

PI can be sequentially phosphorylated by various kinases to generate a family of seven distinct phosphoinositides, including phosphatidylinositol 4,5-bisphosphate (PIP2).

-

Upon stimulation of G protein-coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs), the enzyme phospholipase C (PLC) is activated.

-

PLC hydrolyzes PIP2 to generate two crucial second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG) .

-

IP3 is a soluble molecule that diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). This calcium signal regulates a multitude of cellular processes, including muscle contraction, neurotransmission, and gene expression.

-

DAG remains in the plasma membrane and, in conjunction with Ca2+, activates protein kinase C (PKC) , which in turn phosphorylates a wide range of target proteins, modulating their activity.

The PI signaling pathway is a complex network with numerous feedback loops and regulatory mechanisms that ensure precise control over cellular responses.

Osmoregulation

Myo-inositol acts as a major organic osmolyte in several cell types, particularly in the renal medulla and the brain. In response to hypertonic stress (high extracellular solute concentration), cells increase their intracellular concentration of myo-inositol by upregulating the expression and activity of SMIT1. This accumulation of myo-inositol helps to counterbalance the external osmotic pressure, thereby protecting the cell from shrinkage and maintaining cell volume and function.

Metabolic Regulation

Myo-inositol and its derivatives play a significant role in metabolic homeostasis, particularly in insulin signaling and glucose metabolism.

-

Insulin Signal Transduction: Myo-inositol is a precursor for inositol phosphoglycans (IPGs), which are thought to act as second messengers in the insulin signaling cascade. These IPGs are involved in activating enzymes that control glucose metabolism.

-

Glucose Uptake: Myo-inositol has been shown to enhance the translocation of the glucose transporter GLUT4 to the plasma membrane, thereby promoting glucose uptake into cells.

-

Clinical Relevance: The insulin-sensitizing effects of myo-inositol have led to its investigation as a therapeutic agent for conditions characterized by insulin resistance, such as PCOS and gestational diabetes. Supplementation with myo-inositol has been shown to improve metabolic and hormonal profiles in women with PCOS.

Data Presentation: Quantitative Insights into Myo-Inositol Metabolism

The following tables summarize key quantitative data related to myo-inositol metabolism and function, providing a basis for comparison and further investigation.

Table 1: Myo-Inositol Concentrations in Various Tissues

| Tissue | Species | Concentration | Reference |

| Brain | Human | ~5-7 mmol/kg | |

| Kidney (Medulla) | Rat | ~10-20 mmol/kg | |

| Plasma | Human | 30-50 µmol/L | |

| Cerebrospinal Fluid | Human | ~100 µmol/L | |

| Ovarian Follicular Fluid | Human | High (mM range) |

Table 2: Kinetic Parameters of Myo-Inositol Metabolizing Enzymes

| Enzyme | Organism | Substrate | K_m | V_max | Reference |

| MIPS | Yeast | Glucose-6-Phosphate | 1.1 mM | 0.8 µmol/min/mg | |

| IMPase | Bovine | myo-Inositol-1-Phosphate | 1.0 mM | 1.5 µmol/min/mg | |

| IMPase | M. smegmatis | Inositol-1-Phosphate | 11.5 µM | - |

Table 3: Kinetic Parameters of Myo-Inositol Transporters

| Transporter | Cell Type/System | K_m (for myo-inositol) | V_max | Reference |

| SMIT1 | Rat Lens | 61.3 µM | 44.6 µmol/kg/h | |

| SMIT2 | MDCK Cells | 334 µM | - | |

| HMIT (L. donovani) | Xenopus Oocytes | 120 µM | - | |

| - | Bovine Corneal Endothelial Cells | 20 µM | 16 pmol/20 min/µg DNA |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study myo-inositol metabolism and function.

Measurement of Myo-Inositol Concentration by LC-MS/MS

This protocol describes a common method for the accurate quantification of myo-inositol in biological samples.

1. Sample Preparation:

- Homogenize tissue samples in a suitable buffer (e.g., phosphate-buffered saline).

- Perform protein precipitation by adding a cold organic solvent (e.g., methanol or acetonitrile) containing a known amount of an internal standard (e.g., 13C-labeled myo-inositol).

- Vortex and centrifuge to pellet the precipitated protein.

- Collect the supernatant for analysis.

2. Liquid Chromatography (LC):

- Use a hydrophilic interaction liquid chromatography (HILIC) column for optimal separation of the polar myo-inositol.

- Employ an isocratic or gradient elution with a mobile phase consisting of acetonitrile and water with a suitable modifier (e.g., ammonium formate).

3. Tandem Mass Spectrometry (MS/MS):

- Utilize an electrospray ionization (ESI) source in negative ion mode.

- Perform multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for myo-inositol and the internal standard.

- Quantify the myo-inositol concentration by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of myo-inositol.

Myo-Inositol-1-Phosphate Synthase (MIPS) Enzyme Activity Assay

This colorimetric assay measures the activity of MIPS by quantifying the production of myo-inositol-1-phosphate.

1. Reaction Mixture:

- Prepare a reaction buffer containing Tris-HCl (pH 7.5), NAD+, and ammonium chloride.

- Add the enzyme source (e.g., purified MIPS or cell lysate).

- Initiate the reaction by adding the substrate, glucose-6-phosphate.

2. Incubation:

- Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).

3. Termination and Phosphate Measurement:

- Stop the reaction by adding trichloroacetic acid (TCA) to precipitate the protein.

- Centrifuge to remove the precipitate.

- To the supernatant, add a solution of periodic acid to oxidize the inositol phosphate, followed by sodium sulfite to remove excess periodate.

- Finally, add a colorimetric reagent (e.g., malachite green) that reacts with the released inorganic phosphate from the dephosphorylation of the product by a phosphatase.

- Measure the absorbance at a specific wavelength (e.g., 660 nm) and calculate the MIPS activity based on a standard curve of inorganic phosphate.

Analysis of Phosphoinositides by HPLC-MS

This protocol outlines a method for the separation and quantification of different phosphoinositide species.

1. Lipid Extraction:

- Extract total lipids from cells or tissues using a modified Bligh-Dyer method with an acidified solvent system (e.g., chloroform/methanol/HCl) to ensure efficient recovery of acidic phosphoinositides.

- Dry the lipid extract under a stream of nitrogen.

2. Derivatization (Optional but Recommended):

- To improve chromatographic separation and detection, derivatize the phosphate groups of the phosphoinositides (e.g., through methylation).

3. High-Performance Liquid Chromatography (HPLC):

- Use a normal-phase or reversed-phase HPLC column for separation.

- Employ a gradient elution program with a mobile phase system tailored to the specific column and phosphoinositide species of interest.

4. Mass Spectrometry (MS):

- Couple the HPLC to a mass spectrometer with an ESI source.

- Perform full-scan MS to identify the molecular ions of the different phosphoinositide species.

- Use tandem MS (MS/MS) to confirm the identity of the phosphoinositides by analyzing their characteristic fragmentation patterns.

- Quantify the different phosphoinositide species using appropriate internal standards.

Visualizing Myo-Inositol Pathways and Processes

The following diagrams, generated using the DOT language, illustrate key pathways and workflows related to myo-inositol metabolism and function.

Caption: Overview of Myo-Inositol Metabolism.

Caption: The Phosphoinositide Signaling Pathway.

Caption: Workflow for Myo-Inositol Quantification by LC-MS/MS.

Conclusion

Myo-inositol is a molecule of profound importance in cellular biology, with its metabolism and functions intricately woven into the fabric of cellular signaling, osmoregulation, and metabolic control. A thorough understanding of these processes is paramount for deciphering the molecular basis of numerous diseases and for the development of novel therapeutic strategies. This technical guide has provided a comprehensive overview of myo-inositol metabolism and function, supported by quantitative data and detailed experimental protocols. It is our hope that this resource will serve as a valuable tool for the scientific community, fostering further research and innovation in this exciting and clinically relevant field.

An In-depth Technical Guide to the Metabolic Pathways of myo-Inositol

For Researchers, Scientists, and Drug Development Professionals

Abstract

myo-Inositol, a carbocyclic sugar, is a pivotal molecule in eukaryotic cells, serving as a fundamental component of structural lipids and as a precursor to a vast array of signaling molecules. Its metabolic pathways are tightly regulated and encompass de novo synthesis from glucose, incorporation into membrane phospholipids, and a complex series of phosphorylation and dephosphorylation reactions that generate potent second messengers. These messengers, primarily inositol phosphates and phosphoinositides, govern critical cellular processes, including signal transduction, membrane trafficking, cell proliferation, and apoptosis. Dysregulation of myo-inositol metabolism is implicated in numerous pathologies, from metabolic disorders like diabetes to neurological conditions and cancer, making its pathways attractive targets for therapeutic intervention. This guide provides a detailed examination of the core metabolic routes of myo-inositol, quantitative data on key enzymatic steps, detailed experimental protocols for its study, and visual diagrams of the principal pathways.

De Novo Synthesis of myo-Inositol

The primary pathway for myo-inositol biosynthesis begins with D-glucose-6-phosphate (G6P), a central metabolite in glycolysis. This two-step conversion ensures a steady supply of myo-inositol for cellular functions.

-

Step 1: Cyclization of D-Glucose-6-Phosphate The first and rate-limiting step is the conversion of G6P to L-myo-inositol-1-phosphate (L-MIP).[1][2] This complex reaction, involving an intramolecular oxidation, aldol cyclization, and subsequent reduction, is catalyzed by a single enzyme: L-myo-inositol-1-phosphate synthase (MIPS) (EC 5.5.1.4).[3][4] The reaction requires NAD+ as a cofactor, which is regenerated within the catalytic cycle.[2]

-

Step 2: Dephosphorylation of L-myo-Inositol-1-Phosphate The newly synthesized L-MIP is then dephosphorylated to yield free myo-inositol and inorganic phosphate (Pi). This hydrolysis is catalyzed by inositol monophosphatase (IMPase) (EC 3.1.3.25).[5][6] IMPase plays a crucial role in maintaining the cellular pool of free inositol and lies at the convergence of the de novo synthesis pathway and the recycling pathway from inositol phosphate signaling.[5]

Visualizing the Synthesis Pathway

The diagram below illustrates the de novo synthesis of myo-inositol from glucose-6-phosphate.

The Phosphoinositide (PI) Signaling Pathway

Once synthesized, myo-inositol is transported to the endoplasmic reticulum (ER) where it serves as a substrate for phosphatidylinositol (PI) synthase.[7][8] PI is a minor phospholipid component of cellular membranes but is the precursor to a family of seven phosphorylated derivatives known as phosphoinositides (PIPs).[9][10] These molecules are central to signal transduction.

The canonical PI signaling pathway is initiated by the activation of cell surface receptors, such as G protein-coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs).[11] This activation leads to the stimulation of phospholipase C (PLC) .[12][13]

-

Generation of Second Messengers: Activated PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a key phosphoinositide in the plasma membrane, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG) .[14][15]

-

Downstream Effects of IP3 and DAG:

-

IP3 , being water-soluble, diffuses through the cytosol and binds to IP3-gated calcium channels on the ER membrane, triggering the release of stored Ca2+ into the cytoplasm.[16][17] This calcium surge activates numerous downstream effectors, including calmodulin and various protein kinases.[12]

-

DAG remains in the plasma membrane where it, along with the increased cytosolic Ca2+, activates protein kinase C (PKC) .[16] Activated PKC phosphorylates a wide range of target proteins, modulating cellular processes like cell growth, metabolism, and gene expression.[18]

-

The PI3K/Akt Pathway

In addition to the PLC pathway, phosphoinositides are critical for the PI3K/Akt signaling cascade , which is central to cell proliferation, survival, and metabolism.[14][19]

-

Upon growth factor stimulation, phosphoinositide 3-kinase (PI3K) is recruited to the plasma membrane.

-

PI3K phosphorylates PIP2 at the 3' position of the inositol ring to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3) .[20]

-

PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, most notably the serine/threonine kinase Akt (also known as Protein Kinase B).[21]

-

This recruitment to the membrane facilitates the phosphorylation and activation of Akt by other kinases (like PDK1), which in turn phosphorylates numerous downstream targets to promote cell survival and inhibit apoptosis.[21][22]

Visualizing the PI Signaling Pathways

The diagram below outlines the core events in the PLC and PI3K signaling cascades originating from myo-inositol-derived lipids.

Catabolism of myo-Inositol